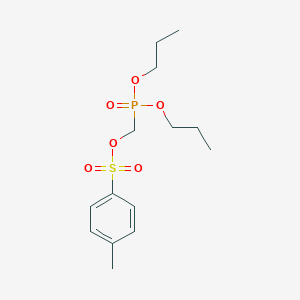
(Dipropoxyphosphoryl)methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dipropoxyphosphoryl)methyl 4-methylbenzenesulfonate typically involves the reaction of dipropoxyphosphoryl chloride with 4-methylbenzenesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .
Industrial Production Methods
it is likely that the process involves similar steps to the laboratory synthesis, scaled up to accommodate larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
(Dipropoxyphosphoryl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to produce 4-methylbenzenesulfonic acid and dipropoxyphosphoric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction can be carried out using water or aqueous acids/bases under mild to moderate conditions.
Major Products
Substitution Reactions: The major products are the substituted sulfonate derivatives.
Hydrolysis: The major products are 4-methylbenzenesulfonic acid and dipropoxyphosphoric acid.
Scientific Research Applications
(Dipropoxyphosphoryl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Dipropoxyphosphoryl)methyl 4-methylbenzenesulfonate is not well-documented. its reactivity is primarily due to the presence of the phosphoryl and sulfonate groups, which can participate in various chemical reactions. The molecular targets and pathways involved are likely related to its interactions with nucleophiles and its ability to undergo hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: A sulfur-containing aromatic compound used in the study of desulfurization processes.
4-Methyldibenzothiophene: Similar to dibenzothiophene, it is used in desulfurization studies and has similar chemical properties.
Dibenzophospholes: Phosphorus-containing aromatic compounds with applications in organic electronics and optoelectronic materials.
Properties
Molecular Formula |
C14H23O6PS |
|---|---|
Molecular Weight |
350.37 g/mol |
IUPAC Name |
dipropoxyphosphorylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H23O6PS/c1-4-10-18-21(15,19-11-5-2)12-20-22(16,17)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 |
InChI Key |
JLZBCLHABDJUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















